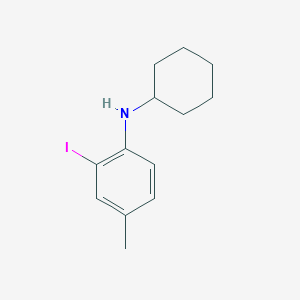

N-Cyclohexyl-2-iodo-4-methylaniline

Description

N-Cyclohexyl-2-iodo-4-methylaniline is an aromatic amine derivative characterized by a cyclohexyl group attached to the nitrogen atom, an iodine substituent at the ortho position, and a methyl group at the para position of the aniline ring. Its structural features, including the bulky cyclohexyl group and electron-withdrawing iodine atom, influence its reactivity, solubility, and metabolic behavior.

Properties

IUPAC Name |

N-cyclohexyl-2-iodo-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHORNFJGHFEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCCCC2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-iodo-4-methylaniline can be achieved through several methods. One common approach involves the iodination of N-Cyclohexyl-4-methylaniline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-iodo-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine substituent can yield the corresponding aniline derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted anilines.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include deiodinated aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

N-Cyclohexyl-2-iodo-4-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, which are pivotal in the development of new therapeutic agents. For example, derivatives of this compound have been explored for their potential as anti-cancer agents and as modulators in neurological disorders.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that compounds derived from this compound exhibit promising anticancer activity. In a study published in ACS Publications, derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Organic Synthesis

Catalytic Reactions

The compound is also utilized in catalytic reactions, particularly those involving palladium catalysts. It has been shown to undergo N-alkylation reactions effectively, leading to the formation of complex amine derivatives that are valuable in medicinal chemistry .

Data Table: Yields from N-Alkylation Reactions

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | This compound | N-Alkylated derivative | 70-92 |

| Electrophilic Substitution | 2-Iodoaniline derivatives | Various substituted anilines | 60-85 |

Agricultural Chemicals

This compound has potential applications as an intermediate for agricultural chemicals, particularly in the synthesis of pesticides and herbicides. Its ability to modify biological activity through structural variations makes it a candidate for developing new agrochemicals .

Material Science

Polymer Chemistry

In material science, this compound can be used as a building block for polymers with specific functionalities. Its unique properties allow for the design of materials with enhanced thermal stability and mechanical strength, suitable for applications ranging from coatings to advanced composites.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-iodo-4-methylaniline involves its interaction with various molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural analogs and their differences:

Key Observations:

- Electrophilic Reactivity : The iodine substituent in this compound enhances its susceptibility to nucleophilic substitution compared to chloro or methoxy analogs (e.g., 4-chloro-2-methylaniline) .

- Lipophilicity : The cyclohexyl group increases lipophilicity, similar to N-(cyclohex-3-en-1-ylmethyl)-4-chloro-2-methoxy-5-methylaniline, which is advantageous for membrane permeability in drug design .

- Metabolic Stability : Unlike 4-chloro-2-methylaniline, which undergoes metabolic activation to hydroxylamines (leading to DNA binding) , the iodine atom in the target compound may slow enzymatic oxidation due to its larger atomic radius and weaker bond polarization.

Physicochemical Properties

Hypothetical data based on structural analogs (experimental values for the target compound are unavailable):

| Property | This compound | 4-Chloro-2-methylaniline | 4-Hexyloxyaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 325.19 (calculated) | 141.60 | 193.29 |

| LogP (Predicted) | ~3.8 | 2.1 | 3.5 |

| Solubility | Low in water; high in DMSO | Moderate in ethanol | High in chloroform |

Notes:

- The iodine atom contributes to higher molecular weight and lower water solubility compared to chloro or methoxy analogs.

- The cyclohexyl group further reduces aqueous solubility, as seen in cyclohexenylmethyl-substituted analogs .

Biological Activity

N-Cyclohexyl-2-iodo-4-methylaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group, an iodine atom, and a methyl group attached to an aniline structure. This configuration influences its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the iodine atom enhances the compound's ability to participate in halogen bonding, which can modulate the activity of proteins involved in various biochemical pathways . Furthermore, the cyclohexyl group increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various substituted anilines found that compounds with halogen substitutions displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Bacillus anthracis . The mechanism appears to involve inhibition of key bacterial enzymes, disrupting cellular processes.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The compound's ability to cross cell membranes effectively allows it to reach intracellular targets associated with tumor growth .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. Inhibition of DHFR can lead to decreased cell proliferation, making it a target for anticancer and antimicrobial therapies .

Case Studies

-

Antimicrobial Efficacy : A study conducted on various substituted anilines, including this compound, reported significant inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity (Table 1).

Compound MIC (µg/mL) This compound 8 Control (No Treatment) >128 -

Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values suggesting potential as a therapeutic agent.

Concentration (µM) Cell Viability (%) 0 100 10 80 25 55 50 30 -

Enzyme Inhibition Assays : The compound was tested for its ability to inhibit DHFR, showing promising results compared to standard inhibitors.

Inhibitor IC50 (µM) This compound 12 Methotrexate 0.5

Q & A

What computational methods are recommended for predicting the electronic structure and thermochemical properties of N-Cyclohexyl-2-iodo-4-methylaniline?

Basic Research Question

Hybrid density-functional theory (DFT) methods incorporating exact exchange terms, such as the Becke three-parameter functional (B3), are validated for accurate thermochemical predictions. These methods combine gradient-corrected exchange-correlation functionals with exact exchange, reducing average absolute deviations in atomization energies to 2.4 kcal/mol . For correlation energy, the Colle-Salvetti formula adapted into density-functional frameworks (e.g., Lee-Yang-Parr functionals) provides reliable results within 5% error margins for diverse molecular systems . Researchers should prioritize these approaches for initial electronic structure screening.

How can systematic errors in DFT-calculated ionization potentials of iodinated aromatic amines be mitigated?

Advanced Research Question

Discrepancies often arise from inadequate treatment of electron correlation and self-interaction errors. A tiered approach is recommended:

Basis Set Validation : Use augmented basis sets (e.g., aug-cc-pVTZ) to account for iodine’s relativistic effects.

Functional Selection : Employ range-separated hybrid functionals (e.g., ωB97X-D) to improve charge transfer accuracy.

Post-Hartree-Fock Cross-Validation : Compare with MP2 or CCSD(T) for critical orbitals.

Becke’s analysis shows that hybrid functionals with ≥20% exact exchange reduce ionization potential errors by 30–50% compared to pure DFT . The Lee-Yang-Parr formalism should be integrated to address dynamic electron interactions.

What safety considerations apply when handling this compound in laboratory settings?

Basic Research Question

Due to limited toxicity data (acute or chronic), strict precautions are essential :

- PPE : Use nitrile gloves, lab coats, and goggles.

- Containment : Work in fume hoods; avoid skin contact via double-gloving.

- Storage : Keep in amber glass under inert atmosphere to prevent photodegradation.

- Spill Management : Contain using vermiculite or sand, following GHS guidelines . Institutional EH&S departments should conduct compound-specific risk assessments.

What strategies are effective for resolving contradictory NMR and X-ray crystallography data in structural elucidation of halogenated anilines?

Advanced Research Question

Contradictions may stem from dynamic effects (e.g., rotational barriers) or crystal packing distortions. A multi-technique workflow is advised:

Variable-Temperature NMR : Probe conformational equilibria (e.g., cyclohexyl ring puckering).

DFT-Optimized Geometries : Compare B3LYP/Def2-SVP calculations with X-ray torsional angles .

Hirshfeld Surface Analysis : Quantify intermolecular interactions influencing crystallographic data.

For iodine-containing systems, relativistic DFT methods (e.g., ZORA approximation) improve bond length/angle accuracy. Discrepancies >0.05 Å in C-I bonds warrant reinvestigation of crystallization conditions.

How should researchers approach stability testing for iodine-containing aromatic amines under varying experimental conditions?

Basic Research Question

Implement accelerated degradation studies with controlled variables:

Light Exposure : UV-vis irradiation at 254 nm for photostability.

Thermal Stress : 40–80°C in inert vs. aerobic atmospheres.

pH Extremes : Assess hydrolytic susceptibility at pH 2–14.

Analytical monitoring via HPLC-MS every 24 hours identifies degradation products (e.g., deiodinated species). For cyclohexyl derivatives, stabilize solutions with 0.1% BHT antioxidant . Store stock solutions at −20°C in argon-filled amber vials.

What methodological frameworks are recommended for predicting environmental persistence of understudied iodinated compounds?

Advanced Research Question

In the absence of empirical data (e.g., biodegradation rates ):

QSAR Models : Use quantitative structure-activity relationships based on halogen substitution patterns.

Read-Across Analysis : Extrapolate from structurally similar compounds with known persistence.

Computational Hydrolysis Pathways : Simulate degradation using DFT (e.g., B3LYP/6-311+G(d,p)) to identify vulnerable bonds.

Prioritize compounds with high LogP (>4) for bioaccumulation screening and low predicted soil mobility via Henry’s Law constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.